
2-(Furan-3-yl)-4-oxo-4H-chromene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Furan-3-yl)-4-oxo-4H-chromen-3-carbonsäure ist eine heterocyclische Verbindung, die sowohl Furan- als auch Chromen-Einheiten enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(Furan-3-yl)-4-oxo-4H-chromen-3-carbonsäure beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren umfasst die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen. Beispielsweise kann die Reaktion von Furanderivaten mit Chromenvorläufern in Gegenwart von Katalysatoren die gewünschte Verbindung liefern .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind nicht gut dokumentiert, würden aber wahrscheinlich skalierbare Versionen der Labor-Synthesemethoden umfassen. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren und die Optimierung der Reaktionsbedingungen umfassen, um Ausbeute und Reinheit zu maximieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(Furan-3-yl)-4-oxo-4H-chromen-3-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Furanring kann oxidiert werden, um Furanone zu bilden.
Reduktion: Die Chromen-Einheit kann reduziert werden, um Dihydrochromene zu bilden.
Substitution: Elektrophile Substitutionsreaktionen können am Furanring auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.
Substitution: Elektrophile Substitution kann durch Reagenzien wie Brom (Br₂) oder Schwefelsäure (H₂SO₄) erleichtert werden.
Hauptprodukte
Oxidation: Furanone und andere oxidierte Derivate.
Reduktion: Dihydrochromene und verwandte Verbindungen.
Substitution: Verschiedene substituierte Furane und Chromene.
Wissenschaftliche Forschungsanwendungen
2-(Furan-3-yl)-4-oxo-4H-chromen-3-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Medizin: Wird als potenzieller Therapeutikum aufgrund seiner einzigartigen Strukturmerkmale untersucht.
Wirkmechanismus
Der Wirkmechanismus von 2-(Furan-3-yl)-4-oxo-4H-chromen-3-carbonsäure ist nicht vollständig verstanden, aber es wird vermutet, dass er mit verschiedenen molekularen Zielen interagiert. Die Furan- und Chromen-Einheiten können mit Enzymen und Rezeptoren interagieren, was zu biologischen Effekten wie Enzyminhibition oder Rezeptormodulation führt .
Wirkmechanismus
The mechanism of action of 2-(Furan-3-yl)-4-oxo-4H-chromene-3-carboxylic acid is not fully understood, but it is believed to interact with various molecular targets. The furan and chromene moieties may interact with enzymes and receptors, leading to biological effects such as enzyme inhibition or receptor modulation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Furan-2-carbonsäure: Teilt den Furanring, aber es fehlt die Chromen-Einheit.
Chromen-3-carbonsäure: Enthält die Chromen-Struktur, aber nicht den Furanring.
2,5-Furandicarbonsäure: Ein weiteres Furanderivat mit verschiedenen funktionellen Gruppen.
Einzigartigkeit
2-(Furan-3-yl)-4-oxo-4H-chromen-3-carbonsäure ist einzigartig aufgrund der Kombination von Furan- und Chromenringen in einem einzigen Molekül.
Eigenschaften
CAS-Nummer |
89002-87-9 |
|---|---|
Molekularformel |
C14H8O5 |
Molekulargewicht |
256.21 g/mol |
IUPAC-Name |
2-(furan-3-yl)-4-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C14H8O5/c15-12-9-3-1-2-4-10(9)19-13(11(12)14(16)17)8-5-6-18-7-8/h1-7H,(H,16,17) |
InChI-Schlüssel |
DCQVSUFAPGPNLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=COC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11856142.png)
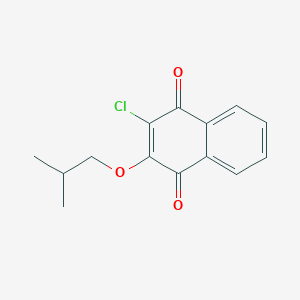
![2-Methyl-4-phenylindeno[2,1-B]pyran](/img/structure/B11856152.png)
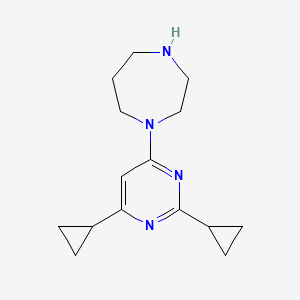


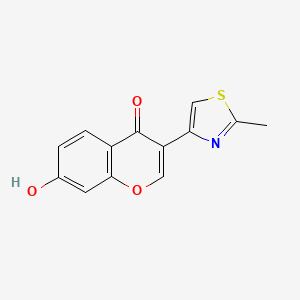
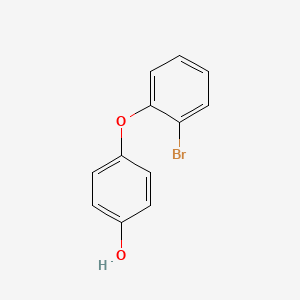

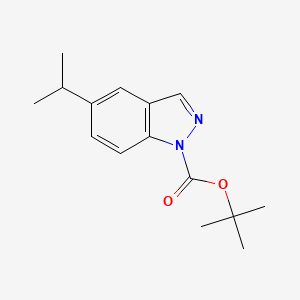


![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-](/img/structure/B11856220.png)
![2-[(2-Acetylphenyl)methyl]-1,2-dihydro-3H-indazol-3-one](/img/structure/B11856221.png)
